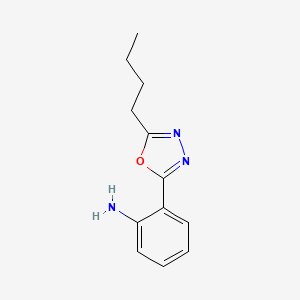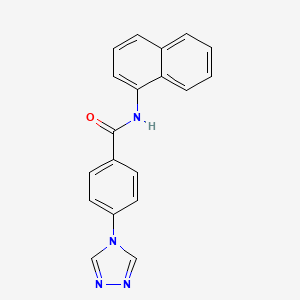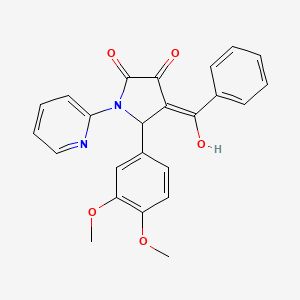
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been studied extensively for its unique properties and potential benefits.
Mecanismo De Acción
The exact mechanism of action of 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is not yet fully understood. However, studies have suggested that this compound may function as a charge transport material due to its unique electronic properties. It has been shown to have a high hole mobility, which makes it suitable for use in various electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have suggested that this compound is relatively safe and non-toxic, making it suitable for use in various laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline in laboratory experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it an ideal candidate for use in various scientific studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use.
Direcciones Futuras
There are several potential future directions for research on 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline. One of the significant areas of research is the development of new electronic devices, such as OLEDs, OFETs, and OPVs, using this compound as a charge transport material. Additionally, there is potential for research on the use of this compound in the development of new sensors and catalysts due to its unique electronic properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. Its unique electronic properties make it an ideal candidate for use in the development of new electronic devices, sensors, and catalysts. Further research is needed to fully understand the mechanism of action of this compound and its potential benefits.
Métodos De Síntesis
The synthesis of 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline involves the reaction of 5-butyl-1,3,4-oxadiazole-2-carboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline has been studied for its potential applications in various scientific fields. One of the significant applications is in the field of organic electronics, where this compound has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs). Additionally, this compound has been studied for its potential use in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propiedades
IUPAC Name |
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-8-11-14-15-12(16-11)9-6-4-5-7-10(9)13/h4-7H,2-3,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJLOXWCPORFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5369102.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5369111.png)
![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5369123.png)

![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
![4-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5369179.png)
![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)